
Boc-Lys(Z)-OSu
Übersicht
Beschreibung
Boc-Lys(Z)-OSu, also known as N-α-t.-Boc-N-ε-benzyloxycarbonyl-L-lysine N-hydroxysuccinimide ester, is a protected amino acid derivative used in peptide synthesis. It consists of a lysine residue with a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a benzyloxycarbonyl (Z) protecting group on the ε-amino group of the lysine side chain. The N-hydroxysuccinimide ester (OSu) is a reactive group that facilitates the coupling of the protected lysine to other amino acids or peptides.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Lys(Z)-OSu typically involves the protection of the lysine amino acid followed by the activation of the carboxyl group with N-hydroxysuccinimide. The process can be summarized as follows:
Protection of Lysine: The α-amino group of lysine is protected with a tert-butyloxycarbonyl (Boc) group, and the ε-amino group is protected with a benzyloxycarbonyl (Z) group. This is achieved by reacting lysine with tert-butyl chloroformate and benzyl chloroformate in the presence of a base such as triethylamine.
Activation with N-hydroxysuccinimide: The protected lysine is then reacted with N-hydroxysuccinimide (NHS) and a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the N-hydroxysuccinimide ester (OSu).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the coupling process.
Analyse Chemischer Reaktionen
Types of Reactions
Boc-Lys(Z)-OSu undergoes several types of chemical reactions, including:
Substitution Reactions: The N-hydroxysuccinimide ester group is highly reactive and can be substituted by nucleophiles such as amines, leading to the formation of peptide bonds.
Deprotection Reactions: The Boc and Z protecting groups can be removed under specific conditions. Boc groups are typically removed using mild acidic conditions, while Z groups are removed using catalytic hydrogenation.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and peptide coupling reagents such as DCC or N,N’-diisopropylcarbodiimide (DIC). The reactions are typically carried out in solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Deprotection Reactions: Boc groups are removed using trifluoroacetic acid (TFA) in DCM, while Z groups are removed using hydrogen gas and a palladium catalyst.
Major Products Formed
Peptide Bonds: The primary product formed from substitution reactions is a peptide bond between the lysine residue and another amino acid or peptide.
Free Amino Groups: Deprotection reactions yield free amino groups, which can further participate in peptide synthesis.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
Boc-Lys(Z)-OSu has diverse applications across several fields:
Peptide Synthesis
This compound is extensively utilized in solid-phase peptide synthesis due to its ability to facilitate the formation of peptide bonds. The N-hydroxysuccinimide ester group is highly reactive, allowing for efficient coupling with nucleophiles such as amino groups on peptides or proteins. This property is critical for constructing complex peptides and proteins used in various biological studies .
Biological Research
In biological contexts, this compound is employed to modify proteins and peptides, aiding in the study of protein-protein interactions, enzyme mechanisms, and receptor binding. It plays a crucial role in understanding cellular signaling pathways and gene regulation by influencing histone acetylation through its interaction with histone deacetylases (HDACs) . This modulation can lead to significant changes in gene expression profiles and cellular behavior.
Therapeutic Implications
Research indicates that manipulating HDAC activity through compounds like this compound can have therapeutic implications in diseases where acetylation plays a critical role, such as cancer and neurodegenerative disorders. By altering the acetylation status of lysine residues on histones, this compound can influence transcriptional repression or activation .
Industrial Applications
In the pharmaceutical industry, this compound is used for synthesizing peptide therapeutics and as a building block for complex organic molecules. Its ability to form bioconjugates makes it valuable in developing diagnostic agents and biomaterials .
Case Studies
Several studies highlight the applications of this compound:
- Histone Deacetylase Modulation : A study demonstrated that this compound effectively modulates HDAC activity, leading to altered acetylation patterns that impact gene expression related to cell cycle regulation and apoptosis .
- Peptide Therapeutics Development : Another research project utilized this compound in synthesizing a peptide-based drug targeting specific receptors involved in inflammatory responses, showcasing its potential in therapeutic applications .
- Protein Interaction Studies : In a biochemical study, researchers employed this compound to modify proteins for interaction assays, revealing insights into protein complexes involved in signal transduction pathways .
Wirkmechanismus
The mechanism of action of Boc-Lys(Z)-OSu involves the formation of peptide bonds through nucleophilic substitution reactions. The N-hydroxysuccinimide ester group is highly reactive and readily reacts with nucleophiles, such as the amino groups of other amino acids or peptides. This leads to the formation of stable amide bonds, which are the basis of peptide and protein structures.
Vergleich Mit ähnlichen Verbindungen
Boc-Lys(Z)-OSu can be compared with other similar compounds, such as:
Boc-Lys(Z)-OH: This compound has a similar structure but lacks the N-hydroxysuccinimide ester group. It is used as a protected lysine building block in peptide synthesis but requires additional activation steps for coupling.
Boc-Lys(2-Cl-Z)-OH: This compound has a chloro-substituted benzyloxycarbonyl protecting group, which provides increased stability compared to the Z group. It is used in peptide synthesis where enhanced stability is required.
Fmoc-Lys(Z)-OSu: This compound has a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of the Boc group. It is used in Fmoc-based solid-phase peptide synthesis, offering an alternative protection strategy.
Biologische Aktivität
Boc-Lys(Z)-OSu (Nα-Boc-Nε-Cbz-L-lysine N-hydroxysuccinimide ester) is a lysine derivative widely utilized in peptide synthesis and research due to its unique structural features and biological activities. This article explores the compound's biological activity, particularly its interactions with histone deacetylases (HDACs), its role in cellular processes, and its applications in therapeutic contexts.
Chemical Structure and Properties
This compound has the following chemical properties:
- Molecular Formula : C23H31N3O8
- Molecular Weight : 477.51 g/mol
- CAS Number : 34404-36-9
- Melting Point : 108-115°C
The compound features a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and a benzyloxycarbonyl (Z) protecting group on the epsilon-amino group, along with an N-hydroxysuccinimide ester (OSu) functionality, which enhances its reactivity in peptide coupling reactions .
Interaction with Histone Deacetylases (HDACs)
This compound exhibits significant biological activity through its modulation of HDACs. These enzymes play a critical role in the regulation of gene expression by removing acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. The interaction of this compound with HDACs can influence various cellular processes, including:
- Gene Regulation : By altering the acetylation status of histones, this compound can impact gene expression patterns.
- Protein Function Modification : The compound's ability to modify the acetylation state of proteins can affect their stability, localization, and interactions with other cellular components .
Studies have indicated that compounds like this compound can have therapeutic implications in diseases where HDAC activity is dysregulated, such as cancer and neurodegenerative disorders .
Applications in Research and Therapy
This compound serves as a versatile building block in solid-phase peptide synthesis (SPPS), facilitating the construction of peptides with specific functionalities. Its applications include:
- Peptide Synthesis : Used to create peptides for various biological studies.
- Therapeutic Development : Potential use in designing peptide-based drugs targeting HDACs or involved in other signaling pathways.
- Cellular Labeling : Employed in developing bimodal lipidic contrast agents for imaging techniques like MRI .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with similar lysine derivatives:
Compound Name | CAS Number | Key Features |
---|---|---|
N-Boc-Lysine | 34404-36-9 | Basic lysine derivative with only Boc protection |
Z-Lys-OH | 34404-36-8 | Lysine derivative without OSu activation |
Boc-Ala-OSu | 34404-36-7 | Alanine derivative featuring similar protective groups |
Boc-Gly-OSu | 34404-36-6 | Glycine derivative with OSu activation |
The dual protection strategy (Boc and Z) combined with the OSu functionality distinguishes this compound from these compounds, enhancing its stability during reactions while allowing for efficient peptide synthesis .
Case Studies and Research Findings
Recent studies have demonstrated the efficacy of this compound in modulating HDAC activity:
- Study on Gene Regulation : Research published in Journal of Organic Chemistry highlighted how this compound influenced gene expression related to cell cycle regulation by altering histone acetylation levels.
- Therapeutic Implications : A study explored its potential as an HDAC inhibitor in cancer therapy, showing that treatment with this compound led to increased acetylation of histones and subsequent reactivation of silenced tumor suppressor genes.
These findings underscore the compound's potential utility in developing novel therapeutic strategies targeting epigenetic modifications .
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O8/c1-23(2,3)33-22(31)25-17(20(29)34-26-18(27)12-13-19(26)28)11-7-8-14-24-21(30)32-15-16-9-5-4-6-10-16/h4-6,9-10,17H,7-8,11-15H2,1-3H3,(H,24,30)(H,25,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLICOCXPNQJPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30955953 | |
Record name | 2,5-Dioxopyrrolidin-1-yl N~6~-[(benzyloxy)(hydroxy)methylidene]-N~2~-[tert-butoxy(hydroxy)methylidene]lysinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30955953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34404-36-9 | |
Record name | Benzyl (S)-(5-(((1,1-dimethylethoxy)carbonyl)amino)-6-((2,5-dioxo-1-pyrrolidinyl)oxy)-6-oxohexyl)carbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034404369 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Dioxopyrrolidin-1-yl N~6~-[(benzyloxy)(hydroxy)methylidene]-N~2~-[tert-butoxy(hydroxy)methylidene]lysinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30955953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl (S)-[5-[[(1,1-dimethylethoxy)carbonyl]amino]-6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.257 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.